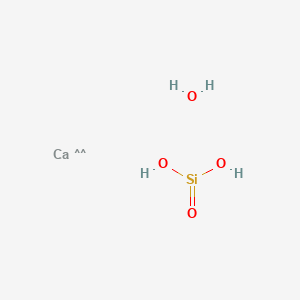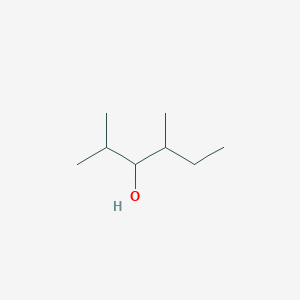![molecular formula C10H11NO5 B075926 (E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester CAS No. 14670-20-3](/img/structure/B75926.png)
(E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASTX-660, also known as tolinapant, is a potent, non-peptidomimetic antagonist of the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). These inhibitors of apoptosis proteins are key regulators of anti-apoptotic and pro-survival signaling pathways. Dysregulation of these pathways, through overexpression or loss of endogenous antagonists, occurs in various cancers and is associated with tumor growth, poor prognosis, and resistance to treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
ASTX-660 is synthesized using fragment-based drug design. This method involves the identification of small chemical fragments that bind to the target protein and then linking these fragments together to create a potent inhibitor. The specific synthetic routes and reaction conditions for ASTX-660 are proprietary and not publicly disclosed .
Industrial Production Methods
The industrial production of ASTX-660 involves large-scale synthesis using the same principles of fragment-based drug design. The process is optimized for yield, purity, and cost-effectiveness. Details on the exact industrial production methods are not available in the public domain .
Chemical Reactions Analysis
Types of Reactions
ASTX-660 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
ASTX-660 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of inhibitors of apoptosis proteins in various chemical reactions.
Biology: Used to investigate the mechanisms of apoptosis and cell survival in different biological systems.
Medicine: Being evaluated in clinical trials for the treatment of advanced solid tumors and lymphomas. .
Mechanism of Action
ASTX-660 exerts its effects by antagonizing the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). These proteins are often overexpressed in cancer cells, leading to the evasion of apoptosis and increased cell survival. By inhibiting these proteins, ASTX-660 promotes apoptosis and cell death in cancer cells. Additionally, ASTX-660 has been shown to have an immunomodulatory effect, enhancing the anti-tumor immune response .
Comparison with Similar Compounds
Similar Compounds
SMAC mimetics: These compounds mimic the activity of the second mitochondria-derived activator of caspases (SMAC) and antagonize inhibitors of apoptosis proteins.
Birinapant: Another inhibitor of apoptosis proteins antagonist that has been evaluated in clinical trials for the treatment of cancer.
Uniqueness of ASTX-660
ASTX-660 is unique in its dual antagonism of both cIAP1/2 and XIAP, which enhances its pro-apoptotic activity and tumor cell death. Additionally, its non-peptidomimetic structure and immunomodulatory effects distinguish it from other inhibitors of apoptosis proteins antagonists .
Properties
CAS No. |
14670-20-3 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.2 g/mol |
IUPAC Name |
methyl (E)-4-[(2,5-dioxocyclopentyl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H11NO5/c1-16-9(15)5-4-8(14)11-10-6(12)2-3-7(10)13/h4-5,10H,2-3H2,1H3,(H,11,14)/b5-4+ |
InChI Key |
NKFPNPQGHAOUET-SNAWJCMRSA-N |
SMILES |
COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NC1C(=O)CCC1=O |
Canonical SMILES |
COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![9-Thiabicyclo[6.1.0]non-4-ene](/img/structure/B75868.png)


